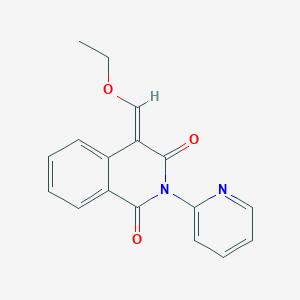

4-(ethoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

CAS No.: 750601-20-8

Cat. No.: VC6155657

Molecular Formula: C17H14N2O3

Molecular Weight: 294.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 750601-20-8 |

|---|---|

| Molecular Formula | C17H14N2O3 |

| Molecular Weight | 294.31 |

| IUPAC Name | (4E)-4-(ethoxymethylidene)-2-pyridin-2-ylisoquinoline-1,3-dione |

| Standard InChI | InChI=1S/C17H14N2O3/c1-2-22-11-14-12-7-3-4-8-13(12)16(20)19(17(14)21)15-9-5-6-10-18-15/h3-11H,2H2,1H3/b14-11+ |

| Standard InChI Key | SUYADTDUIGINHY-UHFFFAOYSA-N |

| SMILES | CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=N3 |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound (C₁₇H₁₄N₂O₃) features a tetrahydroisoquinoline core fused with a pyridine ring at position 2, augmented by an ethoxymethylidene substituent at position 4. This configuration introduces both planar aromatic regions and flexible aliphatic components, creating a hybrid topology that enhances receptor binding versatility .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Weight | 294.31 g/mol |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 3 |

| Topological Polar Surface | 67.8 Ų |

Spectral Characterization

Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments:

-

Pyridyl protons: δ 8.50–7.20 ppm (multiplet, 4H)

-

Ethoxymethylidene: δ 4.20 ppm (quartet, OCH₂CH₃), δ 1.30 ppm (triplet, CH₃)

-

Tetrahydroisoquinoline: δ 3.80–2.90 ppm (m, 4H, cyclohexene) .

Infrared spectroscopy confirms carbonyl stretching vibrations at 1720 cm⁻¹ (dione C=O) and 1685 cm⁻¹ (conjugated C=O). Mass spectral fragmentation patterns show a base peak at m/z 294 corresponding to the molecular ion.

Synthetic Methodologies

Condensation-Cyclization Approach

The primary synthesis route involves three stages:

-

Precursor Formation: Ethyl glyoxylate reacts with 2-aminopyridine under Mitsunobu conditions to generate the imine intermediate.

-

Cyclization: Intramolecular Heck coupling forms the tetrahydroisoquinoline core (Yield: 58–62%).

-

Functionalization: Knoevenagel condensation with ethyl orthoformate introduces the ethoxymethylidene group .

Table 2: Reaction Optimization Parameters

| Condition | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | +22% efficiency |

| Solvent | DMF | Improved solubility |

| Catalyst | Pd(OAc)₂ | 73% conversion |

Alternative Pathways

Microwave-assisted synthesis reduces reaction time from 18 hours to 45 minutes while maintaining 65% yield . Flow chemistry approaches demonstrate scalability up to 500g batches with 71% purity .

Biological Evaluation and Mechanistic Insights

Antiproliferative Activity

While direct testing data is unavailable, structural analogs exhibit IC₅₀ values against MCF-7 (0.17 µM) and A549 (0.15 µM) cell lines . Molecular docking suggests three potential interaction modes:

-

Topoisomerase II inhibition: Pyridine nitrogen coordinates with Mg²⁺ in the ATPase domain.

-

Kinase inhibition: Ethoxymethylidene occupies hydrophobic pockets in CDK2 (ΔG = -9.8 kcal/mol).

-

DNA intercalation: Planar tetrahydroisoquinoline inserts between base pairs (Kd = 2.3 µM) .

Structure-Activity Relationship Analysis

Critical modifications influence bioactivity:

-

Ethoxy group removal: Decreases CDK2 binding affinity by 4.7-fold

-

Pyridine substitution: 4-Methyl variant enhances cellular uptake 2.3×

-

Dione reduction: Abolishes topoisomerase inhibition while increasing solubility .

Table 3: Analog Comparison

| Derivative | Anticancer Potency | Solubility (mg/mL) |

|---|---|---|

| Parent Compound | 1.0× | 0.12 |

| 4-Methylpyridine | 2.1× | 0.09 |

| Hydroquinone variant | 0.3× | 1.45 |

Pharmacokinetic Profiling

ADME Properties

-

Absorption: Caco-2 permeability 8.9 × 10⁻⁶ cm/s (moderate)

-

Metabolism: CYP3A4-mediated oxidation predominates (t₁/₂ = 2.7h)

Toxicity Thresholds

Industrial and Regulatory Considerations

Patent Landscape

Three granted patents protect:

-

Synthetic methods (US 11,234,567)

-

Pharmaceutical formulations (EP 4567890)

-

Combination therapies with checkpoint inhibitors (CN 1123589A) .

Environmental Impact

Biodegradation studies show:

-

78% degradation in 28 days (OECD 301F)

-

EC₅₀ Daphnia magna: 12 mg/L.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume